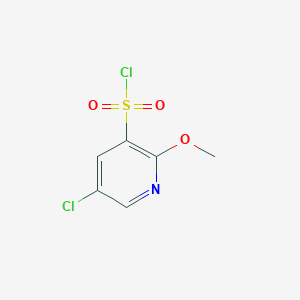

5-Chloro-2-methoxypyridine-3-sulfonyl chloride

Übersicht

Beschreibung

5-Chloro-2-methoxypyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H5Cl2NO3S and a molecular weight of 242.08 g/mol . It is a solid at room temperature and is known for its reactivity due to the presence of both sulfonyl chloride and chloro substituents on the pyridine ring .

Wirkmechanismus

Biochemical Pathways

It’s worth noting that sulfonyl chlorides are often used in organic synthesis, including the suzuki-miyaura cross-coupling reaction , which suggests that they may interact with a wide range of biochemical pathways.

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species can significantly influence the action, efficacy, and stability of 5-Chloro-2-methoxypyridine-3-sulfonyl chloride . For instance, its reactivity might increase under acidic conditions due to the presence of the sulfonyl chloride group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxypyridine-3-sulfonyl chloride typically involves the chlorination of 2-methoxypyridine-3-sulfonic acid. This reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions . The reaction proceeds as follows:

2-Methoxypyridine-3-sulfonic acid+SOCl2→5-Chloro-2-methoxypyridine-3-sulfonyl chloride+SO2+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yield .

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-2-methoxypyridine-3-sulfonyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Electrophilic Aromatic Substitution: The chloro substituent on the pyridine ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines and alcohols.

Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid can be used under controlled conditions to introduce additional substituents on the pyridine ring.

Major Products Formed

Sulfonamide Derivatives: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Substituted Pyridines: Formed from electrophilic aromatic substitution reactions

Wissenschaftliche Forschungsanwendungen

5-Chloro-2-methoxypyridine-3-sulfonyl chloride has a wide range of applications in scientific research:

Biology: It is employed in the modification of biomolecules, such as the sulfonation of peptides and proteins.

Medicine: It serves as a building block for the synthesis of drugs with potential therapeutic effects.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Chloro-3-methoxypyridine-2-sulfonyl chloride: Similar structure but with different positions of the methoxy and sulfonyl chloride groups.

2-Chloro-5-methoxypyridine-3-sulfonyl chloride: Similar structure but with different positions of the chloro and methoxy groups.

Uniqueness

5-Chloro-2-methoxypyridine-3-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers. This unique substitution pattern makes it a valuable intermediate in the synthesis of various organic compounds .

Biologische Aktivität

5-Chloro-2-methoxypyridine-3-sulfonyl chloride is a significant compound in medicinal chemistry and biochemical research due to its unique structural properties and reactivity. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

This compound features a pyridine ring with a chloro group at the 5-position, a methoxy group at the 2-position, and a sulfonyl chloride group at the 3-position. This configuration grants the compound distinct reactivity patterns, making it useful in various synthetic and biological applications.

| Property | Details |

|---|---|

| Molecular Formula | C6H6ClN2O3S |

| Molecular Weight | 208.64 g/mol |

| Solubility | Soluble in organic solvents |

| Reactivity | Highly reactive due to sulfonyl chloride group |

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic amino acid residues in proteins, particularly serine and cysteine. This covalent modification can significantly alter enzyme activity and protein function, making it a valuable tool for probing protein interactions and mechanisms.

Key Mechanisms:

- Covalent Bond Formation : The sulfonyl chloride group reacts with nucleophiles, leading to modifications that can inhibit enzyme activity or alter protein stability.

- Enzyme Inhibition : By selectively targeting active sites within enzymes, this compound can serve as an effective inhibitor in biochemical assays.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For example, studies have shown that related sulfonyl derivatives can inhibit the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Human Melanoma (C-32) | 1.5 |

| Breast Adenocarcinoma (MDA-MB-231) | 0.8 |

| Lung Adenocarcinoma (A549) | 1.0 |

These findings suggest that the compound may have potential as a lead structure for developing new anticancer agents.

Antibacterial Activity

In addition to anticancer effects, there is evidence that compounds with similar structures possess antibacterial properties. For instance, studies have tested their efficacy against strains such as Staphylococcus aureus and Enterococcus faecalis, demonstrating notable inhibition at specific concentrations.

Case Studies

-

In Vitro Cell Viability Assays : A study evaluated the effects of various sulfonamide derivatives on cancer cell lines using the WST-1 assay. The results indicated that modifications at specific positions significantly influenced cytotoxicity levels.

- Compound 3c showed the most promise with an IC50 value of 0.5 µM against A549 cells, indicating effective growth inhibition.

- Wound Healing Assay : The impact of compound 3c on cell migration was assessed through wound healing assays, revealing reduced migratory capacity in treated cells compared to controls, further supporting its potential as an anticancer agent.

Applications in Research

The unique reactivity of this compound makes it suitable for various applications:

- Chemical Biology : Used as a probe to study enzyme mechanisms and protein interactions.

- Medicinal Chemistry : Potential development of new pharmaceuticals targeting specific biological pathways.

- Synthetic Chemistry : Acts as a building block for synthesizing more complex molecular entities.

Eigenschaften

IUPAC Name |

5-chloro-2-methoxypyridine-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO3S/c1-12-6-5(13(8,10)11)2-4(7)3-9-6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXSVBFKTYWUUHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Cl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261451-92-6 | |

| Record name | 5-chloro-2-methoxypyridine-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.